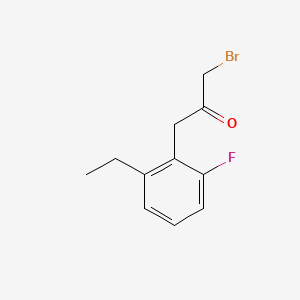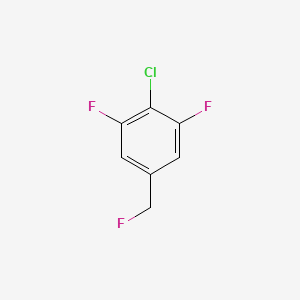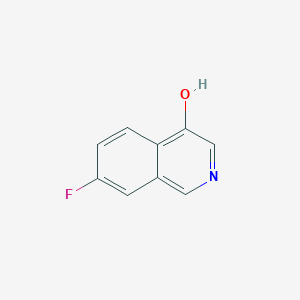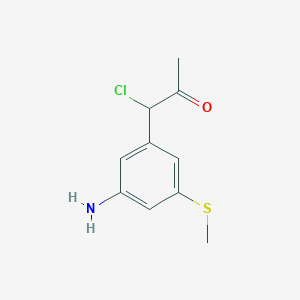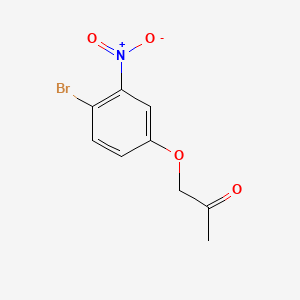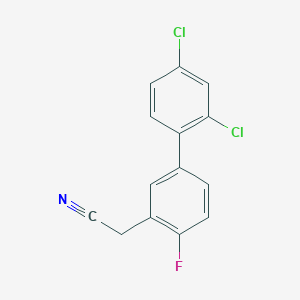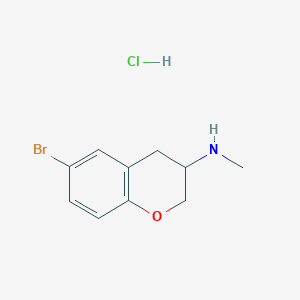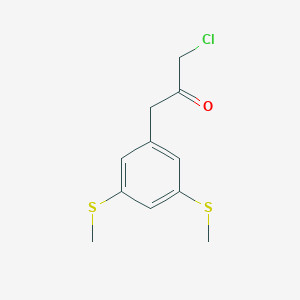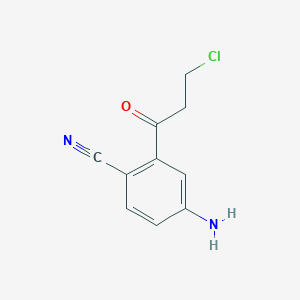
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a cyano group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 5-amino-2-cyanobenzene.
Chlorination: The amino group is protected, and the benzene ring is chlorinated to introduce the chloropropanone moiety.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The pathways include:
Nucleophilic Attack: The amino group can act as a nucleophile.
Electrophilic Attack: The chloropropanone moiety can act as an electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Amino-2-cyanophenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
N-(5-amino-2-cyanophenyl)acetamide: Similar structure but with an acetamide group instead of chloropropanone.
Uniqueness
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
4-amino-2-(3-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-4-3-10(14)9-5-8(13)2-1-7(9)6-12/h1-2,5H,3-4,13H2 |
Clé InChI |
HHMAEXWVMFLMRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(=O)CCCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


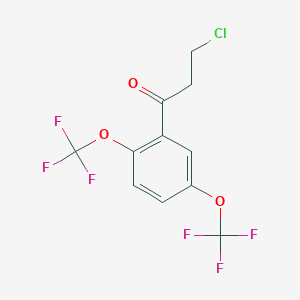
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
